9-Anthraceneacetic acid methyl ester
Description
Academic Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, is a cornerstone of modern chemical research. Its planar structure and extended π-conjugated system bestow upon it fascinating electronic and optical properties, making it a valuable building block in materials science and medicinal chemistry. nih.govnist.gov
The academic significance of anthracene derivatives stems from their diverse and tunable properties, which can be modified by introducing various functional groups to the anthracene core. google.com These modifications can influence the molecule's fluorescence, reactivity, and biological activity. For instance, anthracene derivatives are extensively investigated for their applications in:
Organic Electronics: As materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planar nature of the anthracene core facilitates efficient π-π stacking, which is crucial for charge transport in these devices. nist.gov
Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene moiety can be modulated by the presence of specific analytes, making anthracene derivatives excellent candidates for the development of chemosensors and biosensors.
Medicinal Chemistry: Certain anthracene derivatives have shown promise as anticancer agents and in other therapeutic areas. Research in this area often focuses on understanding the structure-activity relationships of these compounds.
The reactivity of anthracene is particularly pronounced at the 9- and 10-positions, making these sites prime targets for chemical modification. The introduction of substituents at these positions can significantly alter the photophysical properties of the molecule. google.com
Research Context of Esterification in Anthracene Chemistry
Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a fundamental reaction in organic synthesis. In the context of anthracene chemistry, the esterification of anthracene carboxylic acids is a key method for modifying the properties of the anthracene scaffold.
The synthesis of 9-Anthraceneacetic acid methyl ester begins with its corresponding carboxylic acid, 9-anthraceneacetic acid. This precursor can be synthesized through various methods, including the oxidation of 9-anthraldehyde (B167246). google.com A patented method for synthesizing the related 9-anthracenecarboxylic acid involves the oxidation of 9-anthraldehyde using an oxidizing agent like sodium chlorite (B76162) in the presence of a pH buffer. google.com
The subsequent esterification of the carboxylic acid to its methyl ester can be achieved through several standard methods. One common approach involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Another method, as described in a patent for a related dihydroxy anthracene derivative, involves treating the carboxylic acid intermediate with an esterifying agent like an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. google.com
The conversion of the carboxylic acid to its methyl ester can have a significant impact on the compound's physical and chemical properties. For instance, esterification can alter the solubility, melting point, and electronic properties of the molecule. These changes are crucial for tailoring the compound for specific research applications.
Detailed Research Findings
While dedicated research focusing solely on this compound is not extensively documented, its chemical identity and some properties can be inferred from its CAS registry number and studies on closely related compounds.
Chemical Identity: The compound is identified by the CAS number 20139-92-8 and has the molecular formula C₁₇H₁₄O₂.
Synthesis: The synthesis of this compound would typically proceed via the esterification of 9-anthraceneacetic acid. Research on related compounds suggests that this can be achieved using standard esterification protocols. For instance, microwave-assisted synthesis has been shown to be a facile and high-yielding method for producing a structurally similar compound, 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester. nih.gov
Spectroscopic Data: While specific spectra for this compound are not readily available in dedicated publications, data for the closely related methyl 9-anthracenecarboxylate (CAS 1504-39-8) can provide valuable insights. The PubChem database contains 13C NMR data for this compound. nih.gov Furthermore, the NIST Chemistry WebBook provides infrared and UV/Visible spectra for 9-methylanthracene (B110197), which can serve as a reference for the anthracene core's spectral characteristics. nist.govnist.gov 1H NMR spectra of other anthracene derivatives, such as anthracen-9-ylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, show characteristic signals for the anthracene protons between 7.40 and 8.54 ppm. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 20139-92-8 | |
| Molecular Formula | C₁₇H₁₄O₂ | |
| Molecular Weight | 250.29 g/mol |
| Compound | Spectroscopic Technique | Key Observations | Reference |
|---|---|---|---|
| Methyl 9-anthracenecarboxylate | ¹³C NMR | Data available in PubChem database. | nih.gov |
| 9-Methylanthracene | IR, UV-Vis | Spectra available in NIST Chemistry WebBook. | nist.govnist.gov |
| Anthracen-9-ylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate | ¹H NMR | Characteristic anthracene proton signals at 7.40-8.54 ppm. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-anthracen-9-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZNJWMNOASEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500226 | |
| Record name | Methyl (anthracen-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20139-92-8 | |
| Record name | Methyl (anthracen-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FTIR, Raman) Studies
FTIR Spectroscopy: The FTIR spectrum of a methyl ester is characterized by several key absorption bands. For fatty acid methyl esters, which share the same ester functionality as 9-Anthraceneacetic acid methyl ester, characteristic peaks include a strong carbonyl group (C=O) stretching vibration, an asymmetric bending of the methyl (CH₃) group, and a methoxy (B1213986) group (O-CH₃) stretching vibration. journalajacr.com Peaks are typically observed between 700 and 1500 cm⁻¹ corresponding to the bending vibrations of the carbonyl ester and methyl groups. researchgate.net The most prominent feature is the C=O stretching band, which is expected around 1740 cm⁻¹. journalajacr.com The spectrum would also feature multiple bands corresponding to the aromatic C-H and C=C vibrations of the anthracene (B1667546) core.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In studies of various fatty acid methyl esters, the carbonyl (C=O) stretching vibration is also a significant band in the Raman spectrum, appearing between 1729 and 1748 cm⁻¹. nih.gov Other notable bands include those for CH₂ and CH₃ bending (1400–1500 cm⁻¹), C=C stretching (1600–1700 cm⁻¹), and C-H stretching vibrations (2800–3000 cm⁻¹). researchgate.netresearchgate.net For this compound, the Raman spectrum would be dominated by the strong signals from the symmetric vibrations of the anthracene ring system, in addition to the characteristic ester group vibrations.
Key Vibrational Frequencies for Methyl Esters
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Carbonyl (C=O) Stretch | ~1740 | FTIR, Raman journalajacr.comresearchgate.net |
| Methyl (CH₃) Asymmetric Bend | ~1436 | FTIR journalajacr.com |
| Methoxy (O-CH₃) Stretch | ~1197 | FTIR journalajacr.com |
| C-H Aromatic Stretch | ~3000-3100 | FTIR, Raman |
| C=C Aromatic Stretch | ~1600-1700 | FTIR, Raman researchgate.net |
Electronic Absorption Spectroscopy (UV-Vis) Investigations
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The anthracene moiety in this compound is the primary chromophore, responsible for its characteristic absorption spectrum. Anthracene and its derivatives typically exhibit a series of absorption bands in the UV region, generally below 400 nm. researchgate.net
The spectrum is characterized by fine vibrational structure, a hallmark of rigid polycyclic aromatic hydrocarbons. For instance, 9-methyl anthracene displays distinct absorption peaks at approximately 330, 347, 366, and 386 nm. nist.govaatbio.com Similarly, anthracene-9-carboxylic acid shows a structured absorption profile in the same region. researchgate.net Upon photo-dimerization via a [4+4] cycloaddition reaction induced by UV light (e.g., 365 nm), the characteristic anthracene absorption disappears, as the extended π-system is disrupted. researchgate.net It is expected that this compound exhibits a nearly identical UV-Vis absorption spectrum to these derivatives, with sharp peaks between 300 and 400 nm, reflecting the electronic transitions of the conserved anthracene core.
Typical UV-Vis Absorption Maxima for Anthracene Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 9-Methyl Anthracene | Not Specified | 330, 347, 366, 386 nist.govaatbio.com |
| 9-Anthracenylmethyl Acrylate (B77674) | Not Specified | ~340, 360, 380 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. For methyl 2-(anthracen-9-yl)acetate, the spectrum recorded in deuterochloroform (CDCl₃) shows distinct signals for each type of proton. The aromatic protons of the anthracene ring appear as a complex multiplet in the downfield region between δ 7.45 and 8.45 ppm. researchgate.net A characteristic singlet at δ 8.45 ppm corresponds to the isolated proton at the 10-position of the anthracene core. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group appear as a singlet at δ 3.65 ppm, and the methyl ester protons (-OCH₃) also present as a sharp singlet at δ 3.72 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Based on data for similar structures like anthracene-9-carboxylic acid and general chemical shift tables, the carbon signals can be predicted. chemicalbook.comwisc.edu The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, typically in the range of δ 165-180 ppm. wisc.edu The aromatic carbons of the anthracene ring will produce a cluster of signals between δ 120 and 140 ppm. wisc.edu The aliphatic carbons of the methylene (-CH₂-) and methoxy (-OCH₃) groups will appear in the upfield region of the spectrum.
¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.45 | s | 1H | Anthracene H-10 |
| 7.95-7.45 | m | 8H | Aromatic (Anthracene) |
| 3.72 | s | 3H | Methoxy (-OCH₃) |
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to investigate its fragmentation pattern, which serves as a molecular fingerprint.
The molecular formula of the compound is C₁₇H₁₄O₂, corresponding to a molecular weight of 250.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 250.
The fragmentation of esters under EI conditions follows predictable pathways. libretexts.org Key fragmentation processes include:
Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Loss of the methoxy radical (•OCH₃, 31 mass units) would lead to a fragment ion at m/z 219. Alternatively, cleavage on the other side could lead to the loss of the entire carboxymethyl group.
McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, this is a characteristic fragmentation for many esters. youtube.com
Loss of the Ester Group: Fragmentation can result in the formation of a stable anthracenylmethyl cation (C₁₅H₁₁⁺) at m/z 191.
The fragmentation pattern is dominated by the stability of the polycyclic aromatic system.
Expected Key Fragments in the Mass Spectrum
| m/z | Ion Formula | Identity |
|---|---|---|
| 250 | [C₁₇H₁₄O₂]⁺ | Molecular Ion [M]⁺ |
| 219 | [C₁₆H₁₁O]⁺ | [M - •OCH₃]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
Anthracene derivatives are known to form highly ordered crystalline structures. The planar anthracene cores often arrange themselves through π-π stacking interactions. A common packing motif is the "edge-to-face" or herringbone arrangement, which minimizes steric repulsion and maximizes van der Waals forces. For 9-anthracene-carboxylic acid, the molecules form hydrogen-bonded dimers, which then pack into a crystalline lattice. researchgate.net It is highly probable that this compound would also crystallize in a well-defined structure, likely governed by the packing of the bulky anthracene units, potentially influenced by dipole-dipole interactions of the ester groups. High-purity crystals suitable for X-ray diffraction can typically be obtained by recrystallization from solvents like acetone (B3395972) or dichloromethane.
Photophysical Properties and Excited State Dynamics of 9 Anthraceneacetic Acid Methyl Ester
Fluorescence Spectroscopy and Emission Characteristics
The fluorescence of anthracene (B1667546) derivatives is characterized by its sensitivity to the molecular environment and substitution pattern on the anthracene ring. core.ac.uk The ester group in 9-anthraceneacetic acid methyl ester can influence the electronic distribution and excited-state properties compared to unsubstituted anthracene.
The excitation and emission maxima of anthracene derivatives are typically found in the ultraviolet and blue-violet regions of the electromagnetic spectrum, respectively. For closely related compounds, specific values have been established. For instance, esters derived from the reaction of carboxylic acids with 9-chloromethyl anthracene exhibit fluorescence with an excitation maximum (λex) at 365 nm and an emission maximum (λem) at 410 nm when analyzed in acetonitrile. nih.gov Similarly, 9-methyl anthracene, another related derivative, shows a fluorescence excitation peak at 366 nm and an emission peak at 413 nm. aatbio.com These values are characteristic of the S1 → S0 transition of the anthracene core.
Table 1: Representative Fluorescence Maxima of Related Anthracene Compounds
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent | Source |
| 9-Anthracene Esters | 365 nm | 410 nm | Acetonitrile | nih.gov |
| 9-Methyl Anthracene | 366 nm | 413 nm | Not Specified | aatbio.com |
The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a key indicator of the change in molecular geometry and electronic distribution upon excitation. In polar solvents, anthracene derivatives often exhibit a significant Stokes shift, indicating a more polar excited state compared to the ground state. nih.gov
The fluorescence of anthracene-9-carboxylic acid (ANCA), a precursor to the methyl ester, is highly dependent on the solvent. researchgate.netcore.ac.uk In protic solvents like water and alcohols, the fluorescence spectrum is sharp and structured, which is attributed to the inhibition of free rotation of the substituent group due to solvation and hydrogen bonding. core.ac.uk Conversely, in aprotic solvents, broader fluorescence is often observed. researchgate.net The Lippert-Mataga plot, which correlates the Stokes shift with solvent polarity parameters, demonstrates a direct relationship between the Stokes shift and the solvent's dielectric constant and refractive index. nih.gov This solvatochromic shift indicates that the excited state of these molecules is sensitive to solvent polarity. nih.gov For ANCA, the nature of the solvent is a critical factor affecting the acid-base and monomer-dimer equilibria in the excited state. core.ac.uk
Excited State Lifetime Measurements
The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the competition between radiative (fluorescence) and non-radiative decay pathways. For anthracene-9-carboxylic acid (ANCA) in ethanol, the fluorescence decay at the monomer emission wavelength (λem = 357 nm) fits a mono-exponential decay with a lifetime of 3.66 ns. researchgate.net However, at a longer wavelength (λem = 468 nm), the decay is biexponential, suggesting the presence of more than one emitting species, such as an excimer or other aggregate. researchgate.net In a degassed cyclohexane (B81311) solution, a single decay time of 5.15 ns was measured for an anthracene sample, highlighting the influence of the solvent and dissolved oxygen on the excited state lifetime. researchgate.net
Table 2: Excited State Lifetime of Anthracene-9-Carboxylic Acid (ANCA) in Different Conditions
| Solvent | Wavelength | Decay Model | Lifetime (τ) | Source |
| Ethanol | 357 nm | Mono-exponential | 3.66 ns | researchgate.net |
| Ethanol | 468 nm | Bi-exponential | - | researchgate.net |
| Cyclohexane (degassed) | Not Specified | Single Decay | 5.15 ns | researchgate.net |
Photochemical Reactivity and Photodimerization Mechanisms
A hallmark of anthracene chemistry is the [4+4] photodimerization reaction, a reversible cycloaddition that occurs upon UV irradiation. researchgate.net This photoreactivity is retained in many 9-substituted anthracenes, including esters. researchgate.netresearchgate.net The esterification of 9-anthracene carboxylic acid is a known strategy for preparing photoresponsive materials whose function is based on this [4+4] cycloaddition. researchgate.net The reaction involves the formation of a dimer by creating covalent bonds between the C9 and C10 positions of two parallel-oriented anthracene molecules. researchgate.net
The dimerization process is often in competition with fluorescence and other decay pathways. The substitution at the 9-position can sterically hinder the formation of the dimer. researchgate.net The photodimerization can proceed through either a head-to-head or head-to-tail arrangement, with the latter being common for many 9-substituted anthracenes. researchgate.netresearchgate.net This reversible photochemical reaction is the basis for developing functional materials like phototunable hydrogels and shape-memory polymers. researchgate.net
Charge Transfer Dynamics in Anthracene-Based Systems
In systems where anthracene is paired with an electron acceptor or donor, or in polar environments, photoexcitation can lead to charge transfer (CT) dynamics. In CT complexes like anthracene-pyromellitic-dianhydride, photoexcitation leads to the formation of a CT state in under 150 fs. researchgate.net This process involves the transfer of an electron from the donor (anthracene) to the acceptor molecule. researchgate.net
For molecules like 9,9'-bianthracene, where two anthracene units are linked, photoexcitation can lead to a symmetry-breaking charge transfer in polar solvents, forming a state with positive and negative anthracene rings. epj-conferences.org This CT process is heavily influenced by the rotational fluctuations of the surrounding solvent molecules. epj-conferences.org In aqueous environments, the ion-pair CT state can be strongly stabilized, potentially creating a new ground-state isomer. nih.gov These studies underscore that the anthracene moiety is a potent candidate for intramolecular electron-transfer reactions, forming radical ion pairs upon excitation. researchgate.net
Excimer Formation and Aggregation-Induced Phenomena
In concentrated solutions or in the solid state, excited anthracene molecules can interact with ground-state molecules to form an excimer (excited dimer). This species is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. For 9-methyl anthracene, concentrated solutions show a distinct excimer emission band, which is considered a metastable intermediate. researchgate.net The unreacted crystal of 9-methylanthracene (B110197) exhibits a broad emission centered at 510 nm, which is characteristic of an excimer and is often assumed to be the precursor to the stable photodimer. researchgate.net
A related phenomenon is aggregation-induced emission (AIE), where molecules that are weakly fluorescent in dilute solutions become highly emissive upon aggregation. rsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. Conversely, many conventional fluorophores experience aggregation-caused quenching (ACQ) due to the formation of non-emissive aggregates. encyclopedia.pub While some complex anthracene derivatives have been specifically designed to exhibit AIE, the more common behavior for planar aromatic systems is ACQ. rsc.orgnih.govrsc.org The formation of ground-state dimers, as observed in the absorption spectra of ANCA, can influence these excited-state aggregation phenomena. core.ac.uk
Chemical Reactivity and Transformation Mechanisms of 9 Anthraceneacetic Acid Methyl Ester
Hydrolysis Pathways (Acidic and Basic)
Hydrolysis of 9-Anthraceneacetic acid methyl ester involves the cleavage of the ester bond to yield 9-anthraceneacetic acid and methanol (B129727). This transformation can be achieved under both acidic and basic conditions, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). The collapse of the tetrahedral intermediate results in the elimination of methanol and the regeneration of the protonated carbonyl group of the carboxylic acid. A final deprotonation step yields the final product, 9-anthraceneacetic acid. The entire process is reversible, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis mechanism is irreversible. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. The highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding a carboxylate salt (e.g., sodium 9-anthraceneacetate) and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the neutral 9-anthraceneacetic acid. For substrates containing ester-protected anthraceneacetic acids, this two-step hydrolysis-esterification process is a common strategy. oc-praktikum.de
| Condition | Catalyst/Reagent | Key Intermediate | Final Product (after workup) |
| Acidic | H₃O⁺ (e.g., H₂SO₄/H₂O) | Protonated Carbonyl | 9-Anthraceneacetic acid |
| Basic | OH⁻ (e.g., NaOH) | Tetrahedral Alkoxide | 9-Anthraceneacetic acid |
Transesterification Reaction Mechanisms (Acid-Catalyzed, Base-Catalyzed)
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. researchgate.net First, the carbonyl oxygen is protonated by the acid catalyst. researchgate.net The new alcohol (R'-OH) then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. researchgate.net Following a series of proton transfer steps, the original methanol molecule is eliminated, and the catalyst is regenerated, resulting in the formation of a new ester. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the reaction equilibrium. researchgate.net
Base-Catalyzed Transesterification: Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., ethoxide for conversion to an ethyl ester), is used as the nucleophile. researchgate.net The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, eliminating the original methoxide group to form the new ester. researchgate.net This reaction is also an equilibrium process. The equilibrium can be driven towards the product side by using the new alcohol as the solvent or by removing the methanol byproduct as it forms. researchgate.net A specific method for the transesterification of 9-anthraceneacetic acid derivatives involves using boron trifluoride (BF₃) in methanol, which acts as a Lewis acid catalyst. oc-praktikum.de This method can be effective at high temperatures, achieving good purity in a short reaction time. oc-praktikum.de
| Catalyst Type | Mechanism Steps | Reactant Conditions |
| Acid (e.g., H₂SO₄) | 1. Protonation of C=O2. Nucleophilic attack by R'-OH3. Proton transfer4. Elimination of CH₃OH5. Deprotonation | Excess of the new alcohol (R'-OH) |
| Base (e.g., NaOR') | 1. Nucleophilic attack by R'O⁻2. Formation of tetrahedral intermediate3. Elimination of CH₃O⁻ | Use of R'-OH as solvent |
Reduction Reactions with Hydride-Based Reagents (e.g., LiAlH₄, DIBAL-H)
The ester functionality of this compound can be reduced to an alcohol or an aldehyde using metal hydride reagents. The product obtained depends on the specific reagent used and the reaction conditions.
Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. echemi.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde, 2-(anthracen-9-yl)acetaldehyde. However, aldehydes are more reactive towards LiAlH₄ than esters, so the newly formed aldehyde is immediately reduced further in a second hydride addition step. echemi.com This results in the formation of an alkoxyaluminate salt. Subsequent aqueous or acidic workup protonates the alkoxide to yield the final product, 2-(anthracen-9-yl)ethan-1-ol. researchgate.net
Reduction with Diisobutylaluminum Hydride (DIBAL-H): Diisobutylaluminum hydride (DIBAL-H) is a less reactive, sterically hindered reducing agent that allows for the partial reduction of esters to aldehydes. quora.com When the reaction is carried out at low temperatures (typically -78 °C), DIBAL-H adds one hydride equivalent to the ester's carbonyl carbon. quora.com This forms a relatively stable tetrahedral intermediate that does not collapse until the addition of water during the workup step. quora.com The workup hydrolyzes the intermediate, leading to the formation of the aldehyde, 2-(anthracen-9-yl)acetaldehyde. The steric hindrance of the DIBAL-H reagent and the low temperature prevent over-reduction to the alcohol. quora.com
| Reagent | Reaction Temperature | Primary Product (after workup) | Mechanism Note |
| LiAlH₄ | Typically 0 °C to reflux | 2-(Anthracen-9-yl)ethan-1-ol | Two hydride additions occur; intermediate aldehyde is not isolated. echemi.com |
| DIBAL-H | Low (e.g., -78 °C) | 2-(Anthracen-9-yl)acetaldehyde | One hydride addition; stable intermediate prevents over-reduction. quora.com |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Esters react with excess organometallic reagents, such as Grignard reagents (R-MgX), to produce tertiary alcohols. This transformation involves the formation of two new carbon-carbon bonds.
The reaction of this compound with a Grignard reagent proceeds via a two-step nucleophilic addition mechanism. google.com In the first step, the Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon of the ester. This leads to a tetrahedral intermediate which quickly collapses, eliminating the methoxide group to form a ketone intermediate. google.com This ketone is more reactive than the starting ester towards the Grignard reagent. Therefore, a second equivalent of the Grignard reagent rapidly adds to the ketone's carbonyl carbon in another nucleophilic addition step. google.commdpi.com This forms a magnesium alkoxide salt. Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol product. google.com For example, reacting this compound with two or more equivalents of methylmagnesium bromide (CH₃MgBr) would produce 2-(anthracen-9-yl)-1,1-dimethylethanol.
Oxidation Mechanisms and Product Characterization
The anthracene (B1667546) core is susceptible to oxidation, particularly at the C9 and C10 positions. This reactivity is due to the fact that oxidation at these central positions results in the formation of a highly stable, fully aromatic two-ring system (a substituted dibenzene), which preserves a significant amount of resonance energy. quora.com
When this compound is subjected to strong oxidizing agents (e.g., chromic acid, nitric acid, or ceric ammonium (B1175870) nitrate), the primary reaction is the oxidation of the anthracene nucleus. oc-praktikum.de The reaction proceeds to form 9,10-anthraquinone as the major product. researchgate.net The substituent at the C9 position, the -CH₂COOCH₃ group, is typically cleaved during this vigorous oxidation process. The mechanism often involves radical or electrophilic attack at the electron-rich 9- and 10-positions, leading to intermediates like 9,10-dihydroxyanthracene which are readily oxidized to the final quinone product.
Characterization of the product, 9,10-anthraquinone, can be performed using various spectroscopic techniques. In infrared (IR) spectroscopy, the product would show a characteristic strong absorption for the C=O stretching of the quinone system around 1680 cm⁻¹. oc-praktikum.de The disappearance of the ester carbonyl peak (typically ~1735 cm⁻¹) and the aliphatic C-H stretches from the side chain would confirm the transformation.
Cycloaddition Reactions Involving the Anthracene Core (e.g., Diels-Alder)
The anthracene ring system can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reaction occurs across the central ring at the 9- and 10-positions. The presence of the substituent at the 9-position in this compound influences the regioselectivity of the reaction when an unsymmetrical dienophile is used.
Computational and Theoretical Studies of 9 Anthraceneacetic Acid Methyl Ester
Electronic Structure Calculations (e.g., DFT, ab initio)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic ground state properties of anthracene (B1667546) derivatives, including 9-anthraceneacetic acid methyl ester. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and the distribution of electron density within the molecule.
For instance, studies on related anthracene carboxylic acid derivatives have utilized DFT to explore their ground state geometries. researchgate.net These calculations often employ hybrid functionals like B3LYP in conjunction with various basis sets, such as 6-31G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net Research on 9,10-anthracene dicarboxylic acid (9,10-ADCA), a structurally similar compound, revealed that the dihedral angle between the carboxylic acid groups and the anthracene plane is a critical geometric parameter. scispace.comresearchgate.net In the ground state of 9,10-ADCA, this angle was calculated to be 56.6°. scispace.comresearchgate.net This significant out-of-plane rotation of the substituent is a common feature for groups at the 9-position of the anthracene core due to steric hindrance. Similar computational approaches are applied to this compound to understand how the methyl ester group influences the planarity and electronic distribution of the anthracene moiety.
Ab initio methods, while computationally more demanding, provide a high level of theory for benchmarking DFT results. These methods are used to calculate fundamental properties like harmonic vibration frequencies and to predict infrared (IR) spectra, which can then be compared with experimental data for validation. researchgate.net
Excited State Property Predictions (e.g., TDDFT)
Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for investigating the electronic excited states of molecules like this compound. This approach allows for the prediction of absorption and emission spectra, as well as the characterization of excited state geometries and energies.
TD-DFT calculations have been crucial in understanding the photophysical behavior of anthracene derivatives. For example, in the case of 9,10-ADCA, TD-DFT calculations showed a significant change in the geometry upon excitation. scispace.comresearchgate.net The dihedral angles of the carboxylic acid groups were found to decrease from 56.6° in the ground state to 27.7° in the first excited state, indicating a flattening of the molecule. scispace.comresearchgate.net This geometric relaxation in the excited state is often associated with changes in the fluorescence properties of these compounds. The solvent dependence of the fluorescence quantum yield and maximum of related compounds like 9-methyl anthroate has been attributed to an excited state geometry change that imparts significant charge transfer character. researchgate.net
Furthermore, TD-DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic transitions and the chemical stability and reactivity of the molecule. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions and Confinement Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly concerning its interactions with other molecules and its behavior in confined environments. While specific MD studies on this exact ester are not prevalent in the provided context, the principles are drawn from studies on similar systems.
MD simulations can elucidate the nature of intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern the aggregation and self-assembly of molecules. For related anthracene derivatives, intermolecular interactions like amide-amide interactions and C-H...π interactions have been identified as key drivers in their crystal packing. nih.gov In the context of this compound, MD simulations could model its behavior in different solvents, predicting how solvent molecules arrange around the solute and influence its conformation and photophysical properties.
These simulations are also invaluable for understanding confinement effects, for instance, how the behavior of the molecule changes when it is incorporated into a metal-organic framework (MOF) or other nanostructured materials. By simulating the molecule within a confined space, researchers can predict changes in its mobility, orientation, and intermolecular interactions, which can have a profound impact on its excited-state dynamics and potential applications in areas like sensing or photonics.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling plays a pivotal role in unraveling the mechanisms of chemical reactions involving anthracene derivatives. Through techniques like DFT, transition states can be located, and reaction energy profiles can be mapped out, providing a detailed picture of the reaction pathway.
For example, computational studies on the photolysis of 9-methyl-10-nitroanthracene (B1615634) have helped to confirm the proposed excited-state rearrangement reaction mechanism. researchgate.net These calculations can trace the transformation of the nitro group to a nitrite, the subsequent bond cleavage to form a nitric oxide radical, and the final recombination at another position on the anthracene ring. researchgate.net
In the case of this compound, computational modeling could be employed to investigate various potential reactions, such as its hydrolysis back to the carboxylic acid, its participation in cycloaddition reactions, or its photochemical degradation pathways. By calculating the activation energies for different possible routes, the most likely reaction mechanisms can be identified, guiding experimental efforts to control the reactivity of the compound.
Quantum Chemical Analysis of Photophysical Processes
Quantum chemical calculations provide deep insights into the fundamental photophysical processes that govern the light-absorbing and emitting properties of this compound. These analyses go beyond simple energy level calculations to explore the nature of electronic transitions and the factors influencing fluorescence and other de-excitation pathways.
The substitution of a functional group at the 9-position of anthracene is known to significantly alter its spectral properties. researchgate.net Quantum chemical methods can quantify how the methyl acetate (B1210297) group in this compound perturbs the electronic transitions of the parent anthracene molecule. researchgate.net This includes analyzing the oscillator strengths of different transitions to predict their intensity in the absorption spectrum and examining the molecular orbitals involved to understand the charge transfer character of the excited states.
Advanced Applications in Chemical Research
Fluorescent Probes and Chemosensors in Chemical and Biological Systems
The inherent fluorescence of the anthracene (B1667546) core makes its derivatives excellent candidates for the development of fluorescent probes and chemosensors. These tools are designed to detect and quantify specific chemical or biological species through changes in their fluorescence signals.
Detection and Visualization of Specific Analytes (e.g., Water, Carboxylic Acids)
While direct studies on 9-Anthraceneacetic acid methyl ester as a fluorescent probe for water are not extensively documented, the principle is based on the sensitivity of the anthracene fluorescence to the polarity of its microenvironment. Changes in the fluorescence intensity and emission wavelength of anthracene derivatives can occur in the presence of water molecules, a phenomenon that can be harnessed for detection.
In the realm of analyte detection, anthracene-based fluorescent probes have been successfully developed for various species. For instance, multi-anthracene containing fluorescent probes have been synthesized and utilized for the sensitive and selective determination of ferric ions (Fe³⁺) in environmental water samples. mdpi.com These probes exhibit a significant fluorescence response to the target ion, enabling its detection at micromolar concentrations. mdpi.com The design of such probes often involves incorporating specific recognition moieties that bind to the analyte of interest, which in turn modulates the fluorescence of the anthracene fluorophore.
Furthermore, derivatives of anthracene have been employed in the detection of carboxylic acids. Although not directly involving this compound, a method utilizing 9-chloromethylanthracene as a fluorescence-labeling reagent has been established for the analysis of carboxylic acids via high-performance liquid chromatography (HPLC). sigmaaldrich.com In this approach, the anthracene derivative reacts with carboxylic acids to form highly fluorescent esters, allowing for their sensitive detection. sigmaaldrich.com This principle could be conceptually extended to the development of sensors based on this compound.
Monitoring Reaction Progress and Chemical Transformations
Fluorogenic probes based on the anthracene scaffold have been designed to monitor the progress of chemical reactions. These probes are engineered to exhibit a significant change in fluorescence—often an increase (turn-on response)—upon undergoing a specific chemical transformation. specificpolymers.com For example, anthracene derivatives functionalized with reactive groups like aldehydes or α,β-unsaturated ketones show low initial fluorescence. specificpolymers.com When these groups participate in a reaction, such as an aldol (B89426) addition, the resulting product displays a substantial increase in fluorescence, which can be over a thousand-fold higher than the starting probe. specificpolymers.com This dramatic change allows for real-time monitoring of the reaction's progress. specificpolymers.com
This concept is applicable to a variety of chemical transformations. For instance, anthracene-tagged substrates have been used in conjunction with specific resins to monitor and purify synthetic intermediates. nih.gov The anthracene tag allows for easy detection and separation, streamlining the synthetic process. nih.gov While specific examples detailing the use of this compound for this purpose are scarce, its structural similarity to other functionalized anthracenes suggests its potential as a building block for creating such reaction-monitoring probes.
Polymer Science and Advanced Materials Development
The incorporation of anthracene derivatives into polymeric structures has led to the creation of advanced materials with unique photophysical and photochemical properties. These materials find applications in areas ranging from photosensitive polymers to organic light-emitting diodes (OLEDs).
Incorporation into Polymeric Architectures for Functional Materials
This compound, through its corresponding acrylate (B77674) or methacrylate (B99206) monomer, can be incorporated into polymer chains. For instance, 9-anthracenylmethyl acrylate and 9-anthracenylmethyl methacrylate are functional monomers that can be polymerized to create polymers with pendant anthracene groups. chembk.comdakenchem.com These monomers can be synthesized by reacting 9-anthracenemethanol (B72535) with the appropriate acyl chloride. chembk.comchemicalbook.com
The resulting polymers, such as poly(9-anthracenylmethyl acrylate) and poly(9-anthracenylmethyl methacrylate), possess the characteristic fluorescence of the anthracene moiety. sigmaaldrich.comlookchem.com These fluorescent polymers have applications in various fields, including as materials for optic fiber sensors for the determination of analytes like tetracycline. lookchem.comchemicalbook.com The polymerization of these monomers can be achieved through various techniques, including conventional free radical polymerization and atom transfer radical polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and architectures. specificpolymers.com
Furthermore, the anthracene units within these polymers can undergo a reversible [4+4] photodimerization reaction upon exposure to UV light. dakenchem.comrsc.org This photo-crosslinking capability is crucial for developing smart, light-responsive materials, such as photoresists and photo-actuated shape memory polymers. dakenchem.comrsc.org
Below is a table summarizing the properties of a polymer derived from a related monomer:
| Property | Value | Source |
| Polymer | Poly(9-anthracenylmethyl acrylate) | sigmaaldrich.com |
| Melting Point | 205-215 °C (decomposes) | sigmaaldrich.com |
| Glass Transition Temp. | 143 °C (onset) | sigmaaldrich.com |
| Fluorescence (in chloroform) | λex 251 nm; λem 417 nm | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) and toluene | sigmaaldrich.com |
Luminescent Materials and OLED Applications
The strong fluorescence of anthracene derivatives makes them prime candidates for use in luminescent materials and as components in Organic Light-Emitting Diodes (OLEDs). Polymers containing anthracene units are particularly attractive for these applications due to their processability and film-forming properties. beilstein-journals.org
Anthracene-based polymers can serve as the emissive layer in OLED devices. beilstein-journals.org The color of the emitted light can be tuned by modifying the substituents on the anthracene ring. While direct applications of polymers from this compound in OLEDs are not widely reported, related anthracene-containing polymers have been extensively studied. For example, copolymers containing 9-anthracenylmethyl acrylate have been developed for use in anti-reflective coatings in microlithography, a field closely related to display technologies. google.com
The performance of OLEDs can be enhanced by using anthracene derivatives as dopants in the emissive layer. mdpi.com These dopants can improve the efficiency and color purity of the device. The development of novel anthracene derivatives with high thermal stability and quantum yields is an active area of research aimed at producing high-performance OLEDs. mdpi.com
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Anthracene derivatives, with their planar aromatic surfaces, are excellent building blocks for constructing supramolecular assemblies and participating in host-guest interactions.
The formation of host-guest complexes, where a 'host' molecule encapsulates a 'guest' molecule, can significantly alter the photophysical properties of the anthracene moiety. For instance, the encapsulation of anthracene derivatives within the cavity of host molecules like cucurbit[n]urils can lead to enhanced fluorescence and can be used to control their photoreactivity. nih.gov Such systems have been shown to act as nanoreactors, promoting specific photochemical reactions with high selectivity. nih.gov
Anthracene-containing macrocycles, such as crown ethers, have been synthesized and shown to form co-crystals with guest molecules. rsc.orgrsc.org These host-guest complexes can exhibit interesting properties like vapochromism, where the material changes color in response to solvent vapors, and mechanochromism, a color change induced by mechanical force. rsc.org The formation of these supramolecular structures is driven by a combination of interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com
While specific studies on the supramolecular chemistry of this compound are limited, the general principles observed for other anthracene derivatives are applicable. The ester group could potentially participate in hydrogen bonding interactions, further influencing the formation and stability of host-guest complexes. The study of such systems opens up possibilities for the design of novel sensors, molecular switches, and other functional materials. researchgate.net
Role as a Reagent in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily owing to the reactive nature of the anthracene core and the functional ester group. Its applications often leverage the unique photochemical and physical properties of the anthracene moiety.
Detailed research has shown its utility in the construction of more complex molecular architectures. For instance, the methylene (B1212753) group attached to the anthracene ring can be a site for various chemical transformations. The ester functionality, on the other hand, allows for reactions such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby providing a gateway to a variety of other derivatives.
One notable area of its application is in the synthesis of novel photosensitive materials and molecular switches. The anthracene unit can undergo [4+4] cycloaddition reactions upon exposure to UV light, leading to the formation of a dimeric structure. This reversible process can be exploited in the design of materials with tunable optical and mechanical properties. While specific studies on the photodimerization of this compound itself are not extensively documented in readily available literature, the behavior of closely related anthracene derivatives provides a strong basis for its potential in this area.
The following table summarizes the key reactive sites and potential transformations of this compound in organic synthesis:
| Reactive Site | Potential Transformation | Reagents/Conditions | Product Type |
| Anthracene Ring | [4+4] Cycloaddition | UV light | Dimer |
| Methylene (-CH2-) | Deprotonation followed by alkylation | Strong base (e.g., LDA), Alkyl halide | Substituted acetic acid ester |
| Ester (-COOCH3) | Hydrolysis | Acid or Base (e.g., HCl, NaOH) | 9-Anthraceneacetic acid |
| Ester (-COOCH3) | Amidation | Amine (e.g., R-NH2) | 9-Anthraceneacetamide derivative |
| Ester (-COOCH3) | Reduction | Reducing agent (e.g., LiAlH4) | 2-(Anthracen-9-yl)ethanol |
Further research into the synthetic utility of this compound is ongoing, with potential applications in materials science, medicinal chemistry, and the development of novel fluorescent probes. The combination of its fluorescent properties and reactivity makes it a valuable building block for creating multifunctional molecules.
Structure Property Relationships and Derivatives of 9 Anthraceneacetic Acid Methyl Ester
Impact of Substituent Effects on Photophysical and Chemical Properties
The chemical identity and position of substituents on the anthracene (B1667546) core of 9-anthraceneacetic acid methyl ester and related derivatives have a profound impact on the molecule's electronic structure, which in turn governs its photophysical and chemical properties. researchgate.netrsc.org The reactivity of anthracene is concentrated at the 9- and 10-positions due to higher electron density, making these sites prime locations for modification. numberanalytics.com Altering the substituents at these or other positions allows for the fine-tuning of the molecule's behavior.
The electronic effects of substituents are often correlated with Hammett parameters, providing a quantitative way to understand their influence. researchgate.netacs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly affects the energy of light absorbed and emitted. For instance, studies on various 9-substituted anthracenes show that stronger electron-withdrawing effects typically lead to a red shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org Conversely, other substitutions can induce a blue shift (a shift to shorter wavelengths). mdpi.com The introduction of substituents, regardless of their electronic nature, generally causes a red-shift in the energy of the bright La excited state compared to unsubstituted anthracene. acs.org
The chemical reactivity of the anthracene core is also highly sensitive to substituent effects. One of the most characteristic reactions of anthracene is the [4+4] photodimerization upon exposure to UV light. mdpi.comresearchgate.net The rate of this dimerization is significantly influenced by the nature of the substituent at the 9-position. mdpi.com Furthermore, the thermal stability of the resulting photodimer is also affected; the presence of substituents with strong electronic effects, whether donating or withdrawing, tends to accelerate the rate of thermal dissociation, thereby lowering the dimer's stability. researchgate.netrsc.org This allows for the tuning of both the photochemical and thermal responsiveness of the molecule. researchgate.net
| Substituent Type at Position 9 | Impact on Photophysical Properties | Impact on Chemical Properties (Dimerization) |
| Electron-Donating Groups (e.g., -NH₂, -OCH₃) | Can increase fluorescence quantum yield. acs.org | Can influence the rate of dimerization and the thermal stability of the resulting dimer. researchgate.netmdpi.com |
| Electron-Withdrawing Groups (e.g., -CO₂H, -CN) | Generally cause a red-shift in absorption spectra. rsc.org | Stronger EWGs lead to larger red-shifts for photodimerization. researchgate.net |
| Aromatic Groups (e.g., Phenyl) | Prevents π-π stacking, can increase fluorescence quantum yield compared to unsubstituted anthracene. mdpi.comrsc.org | Can be used to fine-tune triplet state energies for specific applications. rsc.orgrsc.org |
| Halogens (F, Cl, Br) | Affects crystal packing and photoreactivity in the solid state. researchgate.net | Can influence intersystem crossing rates. mdpi.com |
Rational Design of Derivatives for Enhanced Functionality
Understanding the structure-property relationships detailed above enables the rational design of derivatives of this compound with specific, enhanced functionalities. By strategically selecting and placing substituents, chemists can create novel molecules tailored for advanced applications in materials science and biochemistry. rsc.orgresearchgate.net
A key area for rational design is in the development of materials for organic light-emitting diodes (OLEDs) and photon upconversion. rsc.orgrsc.org For these applications, it is often desirable to maintain the intrinsic blue emission of the anthracene core while tuning other properties. rsc.org For example, in designing annihilators for triplet-triplet annihilation (TTA) upconversion, derivatives can be synthesized with specific substituents that slightly outperform the benchmark 9,10-diphenylanthracene (B110198) (DPA) without significantly altering the fundamental absorption or triplet state energies. rsc.org The goal is to modify the molecule to improve performance in a specific system, such as by enhancing fluorescence quantum yield or ensuring appropriate energy level alignment with a sensitizer (B1316253) molecule. rsc.orgrsc.org
Another powerful design strategy involves steric hindrance to control intermolecular interactions. In the solid state, anthracene derivatives can form aggregates or excimers, which often have lower energy levels and act as fluorescence traps, quenching the desired emission. researchgate.net To overcome this, bulky groups, such as dendrons, can be attached to the anthracene core. These bulky substituents act as insulating sheaths, preventing the chromophores from getting too close and forming aggregates. This design significantly reduces quenching and allows the development of highly efficient solution-processable fluorescent emitters for blue and green spectral regions. researchgate.net The introduction of polar substituents can also be by design to modify a molecule's lipophilicity, which is a critical parameter for its use as a bioimaging probe. researchgate.net
Analogues with Modified Ester Linkages or Anthracene Core Substitutions
A wide variety of analogues have been developed by modifying the ester linkage of this compound or by introducing additional substituents onto the anthracene core. researchgate.netresearchgate.net These modifications create a family of compounds with diverse properties and functionalities.
Anthracene Core Substitutions:
The anthracene core can be substituted at various positions, most commonly at the 10-position to create 9,10-disubstituted derivatives. mdpi.comrsc.org Introducing a methyl or phenyl group at the 10-position of 9-anthracenecarboxylic acid (the precursor to the ester) was found to completely eliminate photoreactivity in the solid state due to changes in the crystal packing structure. researchgate.net Halogen substitutions (F, Cl, Br) at the 10-position result in a similar stacked packing motif, but only the fluoro-substituted derivative remained photoreactive. researchgate.net The synthesis of 9,10-disubstituted anthracenes bearing various aromatic phenyl and thiophene (B33073) groups with both electron-donating and -withdrawing characteristics has been explored to tune fluorescence properties. While UV/Vis absorption is only slightly affected, thiophene substituents were found to dramatically decrease the fluorescence quantum yield. rsc.orgrsc.org
Modified Ester and Side-Chain Linkages:
The ester group and the acetic acid linker provide another avenue for modification. The ester can be formed with different alcohols to alter steric bulk or introduce new functional groups. For example, terpyridine-4,4''-dicarboxylic acid has been esterified with 9-anthracenemethanol (B72535) to create complex ligands where the anthracene unit acts as a photoswitchable fluorescent sensor. researchgate.net
The linkage itself can be extended or altered. An analogue of 9-anthracenecarboxylic acid was synthesized by adding a vinylene group at the 9-position, creating (E)-3-(9-anthryl)acrylic acid. researchgate.net This extension of the conjugated system resulted in crystals that showed good photoreactivity. researchgate.net In another example, diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) was synthesized, representing a significant modification where acrylate (B77674) linkages are present at both the 9 and 10 positions. researchgate.net These structural changes are designed to systematically probe how modifications to the side-chain impact the supramolecular arrangement and physicochemical properties of the resulting materials. researchgate.net
| Compound Name | Modification from this compound |
| 10-Fluoro-9-anthracenecarboxylic acid | Fluoro- group at the 10-position; carboxylic acid instead of methyl ester. researchgate.net |
| 10-Methyl-9-anthracenecarboxylic acid | Methyl group at the 10-position; carboxylic acid instead of methyl ester. researchgate.net |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl and trifluoromethylphenyl groups at 9 and 10 positions; no ester side chain. rsc.org |
| (E)-3-(9-anthryl)acrylic acid | Vinylene group extends the side chain; carboxylic acid instead of methyl ester. researchgate.net |
| Diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) | Acrylate linkages at both 9 and 10 positions; ethyl ester instead of methyl. researchgate.net |
| Bis(9-anthracenylmethyl) 4'-(4-tert-butylphenyl)-2,2':6',2''-terpyridine-4,4''-dicarboxylate | Complex ester linkage to a terpyridine core. researchgate.net |
Emerging Research Avenues and Future Perspectives
Novel Synthetic Approaches and Green Chemistry Principles in Ester Synthesis
The synthesis of anthracene (B1667546) esters and their derivatives is evolving beyond traditional methods, with a significant shift towards more efficient and environmentally benign processes. A key development is the adoption of microwave-assisted synthesis, which dramatically accelerates reaction times compared to conventional heating methods. For instance, a facile, high-yield synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester was achieved in just 6-8 minutes under microwave irradiation, compared to 24-48 hours required for sealed tube or refluxing methods. nih.govresearchgate.net This approach not only saves time and energy but also often leads to higher yields and cleaner reactions. researchgate.net
Modern synthetic strategies also focus on the use of novel catalysts to improve efficiency and selectivity under mild conditions. frontiersin.org Transition metals like zinc, indium, palladium, and gold are increasingly used to catalyze the formation of complex anthracene derivatives. frontiersin.org For example, silica (B1680970) gel-supported zinc bromide has been effectively used as a catalyst for synthesizing 9,10-diarylanthracene derivatives. frontiersin.org Furthermore, organocatalysis, using small organic molecules like L-proline, represents another green approach, avoiding the use of potentially toxic heavy metals. beilstein-journals.org These advancements are crucial for the sustainable, industrial-scale production of anthracene-based materials. google.com
Table 1: Comparison of Synthetic Methods for an Anthracene Ester Derivative This table illustrates the efficiency gains of microwave-assisted synthesis over traditional methods for producing 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester.
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Microwave Irradiation | 6-8 min | 266-280 | 70-85 |
| Sealed Tube | 1440 min (24 hr) | 120 | 81 |
| General Refluxing | 2880 min (48 hr) | 120 | 84 |
| Data sourced from Molecules 2005, 10, 1409-12. researchgate.net |
Advanced Spectroscopic Techniques for In-situ and Time-Resolved Studies
Understanding the dynamic behavior of anthracene esters at a molecular level is critical to optimizing their function in devices and biological systems. Advanced spectroscopic techniques are indispensable for these in-situ and time-resolved investigations.
Transient decay spectroscopy is used to measure the fluorescence lifetimes of anthracene derivatives, providing insight into their efficiency as light emitters. For example, studies have shown that adding side chains to a 2-phenylanthracene (B159574) core can increase the prompt lifetime from 4.67 ns to over 6 ns, corresponding to a near doubling of the photoluminescence quantum yield. rsc.org This information is vital for designing more efficient Organic Light-Emitting Diodes (OLEDs).
Vibrational spectroscopy, particularly Raman spectroscopy, is another powerful tool. It can be used to analyze crystal polymorphism and quantify intermolecular interactions, which govern the charge transport properties of molecular crystals. wikipedia.org Variable-temperature Raman spectroscopy has been employed to identify thermally accessible triplet states in novel anthracene-based biradical compounds, which is crucial for understanding their magnetic and electronic properties. nih.gov For surface analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) allow for the in-situ determination of the chemical composition and electronic states of thin films, which is essential during the fabrication of electronic devices. acs.org
Development of Multifunctional Materials Based on Anthracene Esters
The unique photophysical and electronic properties of the anthracene scaffold make it an ideal building block for multifunctional materials. rsc.org By chemically modifying the core with ester groups and other functionalities, researchers can fine-tune properties to create materials that perform multiple roles in a single device. rsc.org
Anthracene derivatives have been successfully incorporated into a range of optoelectronic devices:
Organic Light-Emitting Diodes (OLEDs): Anthracene's high fluorescence quantum yield makes it a star building block for efficient light-emitting layers, particularly for deep-blue emission. mdpi.comrsc.org Molecular engineering of the side groups on the anthracene core can significantly influence electroluminescence properties, leading to devices with high external quantum efficiencies. rsc.org
Organic Field-Effect Transistors (OFETs): The planar structure of anthracene promotes strong intermolecular interactions, leading to efficient charge transport. rsc.orgrsc.org This has enabled the design of high-mobility p-type semiconductor materials for OFETs. rsc.org
Organic Phototransistors (OPTs) and Liquid Crystals: Researchers have designed multifunctional liquid crystal materials based on anthracene that combine the processability and ordered alignment of liquid crystals with the strong fluorescence and charge transport of the anthracene core. rsc.orgresearchgate.net These materials show efficient photoresponsive characteristics, making them suitable for integrated devices like organic light-emitting transistors (OLETs). rsc.orgresearchgate.net
Table 2: Applications of Engineered Anthracene Derivatives This table provides examples of how different anthracene-based materials are used in advanced applications.
| Anthracene Derivative Class | Application | Key Performance Metric | Reference(s) |
| Bipolar Anthracene-Carbazole Compounds | Non-doped Deep-Blue OLEDs | Max. External Quantum Efficiency: 7.95% | rsc.org |
| Phenylanthracene with Side-Chains | OFETs, OLEDs, OPTs | Hole Mobility: up to 2.59 cm² V⁻¹ s⁻¹ | rsc.org |
| Anthracene-Stilbene Derivatives | OLEDs | Brightness: up to 2300 cd/m² | mdpi.com |
| Heterocyclic Anthracene Derivatives | Blue Electroluminescent Devices | Luminous Efficiency: 1.99 cd/A | nih.gov |
Integration with Advanced Chemical Biology Techniques (Focus on Probes and Labeling)
The inherent fluorescence of the anthracene moiety makes it an excellent fluorophore for developing probes and labels for chemical biology. By attaching specific reactive groups to the anthracene core, scientists can create sensors that detect and quantify biologically important species in real-time.
A notable example is the use of anthracene derivatives to detect reactive oxygen species (ROS). 9,10-anthracenedipropionic acid has been covalently attached to mesoporous silica nanoparticles to create a nanoprobe for singlet oxygen. nih.gov This design protects the probe from interfering interactions with proteins and allows for the detection of intracellularly generated singlet oxygen. nih.gov Similarly, by incorporating a highly reactive selenium atom into an anthracene carboxyimide structure, a fluorescent probe with a 104-fold fluorescence enhancement upon reaction with hypochlorous acid (HOCl) was developed. rsc.org This probe exhibits a low detection limit of 36.2 nM and a rapid response time of under 4 seconds, enabling real-time monitoring of both exogenous and endogenous HOCl within cells. rsc.org Such tools are invaluable for studying the complex roles of these reactive species in physiology and pathology. rsc.orgmdpi.com
Computational Predictions for De Novo Molecular Design and Property Tuning
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new anthracene-based materials. nih.gov Using methods like Density Functional Theory (DFT), researchers can perform de novo (from scratch) molecular design, predicting the properties of a molecule before it is ever synthesized in the lab. doaj.orgresearchgate.net
This predictive power allows for the rational design and tuning of molecular properties. Key applications include:
Predicting Electronic and Photovoltaic Properties: DFT simulations are used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and absorption spectra. doaj.orgresearchgate.net This is crucial for designing novel organic dyes for applications like dye-sensitized solar cells (DSSCs), where structural modifications can be simulated to optimize light-harvesting and electron injection capabilities. doaj.orgresearchgate.net
Tuning Thermoelectric Properties: Computational models can predict how changing the anchor groups on an anthracene core will affect the electrical conductance and Seebeck coefficient of self-assembled monolayers, guiding the synthesis of materials for molecular-scale electronics. rsc.org
Understanding Structure-Property Relationships: Computational studies provide deep insights into how molecular geometry, packing, and intermolecular interactions influence the bulk properties of a material. mdpi.comresearchgate.net This understanding is fundamental to crystal engineering and designing materials with desired characteristics, such as the ambipolar performance seen in stable biradical compounds for OFETs. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 9-Anthraceneacetic acid methyl ester in laboratory settings?
The compound cannot be synthesized via traditional Fischer esterification due to steric and electronic hindrance from the anthracene moiety . Instead, alternative methods are recommended:
- Acid chloride route : React 9-anthracenecarboxylic acid with thionyl chloride to form the acyl chloride, followed by esterification with methanol in the presence of a base (e.g., pyridine). This method achieves high yields (e.g., 82% for ethyl analogs) .
- Reagent selection : Use anhydrous solvents (e.g., CH₂Cl₂) and stoichiometric base to neutralize HCl byproducts .
- Purification : Recrystallize from acetone or dichloromethane to obtain high-purity crystals for structural analysis .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid long-term storage, as decomposition may increase toxicity .
- Spill management : Use inert absorbents (e.g., vermiculite) for containment. Avoid aqueous washing, as anthracene derivatives exhibit low solubility .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Melting point analysis : Confirm purity via sharp melting points (e.g., 381–382 K for ethyl analogs) .
- X-ray crystallography : Resolve molecular packing modes, such as "edge-to-face" herringbone arrangements in crystal lattices .
- Elemental analysis : Validate composition using %C and %H values (e.g., C 81.58%, H 5.64% for ethyl derivatives) .
Advanced Research Questions
Q. How does molecular packing influence the photophysical properties of this compound?
The anthracene core promotes π-π stacking and intermolecular hydrogen bonding, forming helical strands in crystal lattices. These interactions:
- Reduce excimer formation by enforcing rigid "edge-to-face" orientations (closest contact: 2.86 Å) .
- Enhance thermal stability, as observed in higher melting points (e.g., 381 K for ethyl analogs) compared to non-aromatic esters .
- Methodological tip : Use single-crystal X-ray diffraction to correlate packing modes with fluorescence quenching behavior .
Q. Why do traditional acid-catalyzed esterification methods fail for this compound?
The anthracene moiety destabilizes the tetrahedral intermediate in Fischer esterification due to:
- Steric hindrance : The planar aromatic system obstructs protonation of the carbonyl oxygen .
- Electronic effects : Delocalized π-electrons reduce electrophilicity of the carboxylic carbon, slowing nucleophilic attack by methanol .
- Alternative pathways : Opt for acyl chloride intermediates or coupling agents (e.g., DCC/DMAP) to bypass these limitations .
Q. How can reaction kinetics be optimized for synthesizing derivatives under varying conditions?
- Temperature control : At 115°C, esterification completes in 6 hours (100% conversion), whereas lower temperatures (105°C) require 8+ hours .
- Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing transition states .
- Real-time monitoring : Use microfluidic devices or in-situ FTIR to track intermediate formation and adjust parameters dynamically .
Methodological Considerations
Q. How to resolve discrepancies in reported melting points or spectral data?
- Source validation : Cross-reference data from peer-reviewed crystallography reports (e.g., Acta Crystallographica) over vendor-provided SDS sheets .
- Impurity profiling : Conduct HPLC with UV detection (λ = 254 nm) to identify byproducts like unreacted anthracene carboxylic acid .
Q. What strategies mitigate anthracene-induced photodegradation during experiments?
- Light exclusion : Use amber glassware or aluminum foil wrapping to block UV/visible light .
- Additives : Incorporate radical scavengers (e.g., BHT) in reaction mixtures to suppress photooxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
